(5-Methyl-1,3,4-thiadiazol-2-yl)aminoessigsäure CAS No. 83244-81-9"

>

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoessigsäure CAS No. 83244-81-9"

>

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoessigsäure

Übersicht

Beschreibung

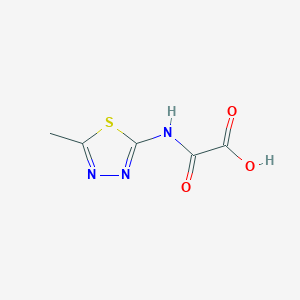

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a compound with the molecular formula C5H5N3O3S and a molecular weight of 187.18 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has several scientific research applications:

Wirkmechanismus

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit anticonvulsant activity . They are known to interact with the GABAA pathway, which plays a crucial role in inhibiting neuronal firing in the brain .

Mode of Action

It is suggested that 1,3,4-thiadiazole derivatives prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This action can lead to a decrease in neuronal excitability, which may contribute to their anticonvulsant effects .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can influence the gabaa pathway . This pathway is crucial for inhibitory neurotransmission in the brain, and alterations in its function can lead to changes in neuronal excitability .

Pharmacokinetics

It is suggested that the sulfur atom in the thiadiazole system contributes to good liposolubility, which can positively affect the biological activity and pharmacokinetic properties of thiadiazole-containing compounds . This property may allow the compound to easily cross cell membranes .

Result of Action

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may lead to decreased neuronal excitability due to its interaction with the gabaa pathway . This could potentially result in anticonvulsant effects .

Action Environment

It is known that the compound should be stored at room temperature

Biochemische Analyse

Biochemical Properties

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .

Cellular Effects

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, thereby altering the production of ATP and other essential metabolites .

Transport and Distribution

The transport and distribution of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with oxoacetic acid under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-1,3,4-thiadiazole-2-thiol: Known for its use in the synthesis of diuretic drugs.

2-Amino-5-mercapto-1,3,4-thiadiazole: Exhibits antimicrobial and antifungal activities.

2-Chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide: Used in the synthesis of herbicides and pesticides.

Uniqueness

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid stands out due to its unique combination of a thiadiazole ring and an oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid, with the CAS number 83244-81-9, is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is C₅H₅N₃O₃S. It has a molecular weight of approximately 187.18 g/mol and a density of 1.711 g/cm³ . The compound features a thiadiazole ring which is known for its diverse pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 0.5 µg/mL |

| B | E. faecium | 0.25 µg/mL |

| C | C. albicans | 0.75 µg/mL |

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. In vitro studies have shown that certain compounds can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, one study reported that a derivative exhibited a viability reduction of 39.8% in Caco-2 cells at a concentration of 100 µM .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Viability Reduction (%) at 100 µM |

|---|---|---|

| D | A549 | 31.9 |

| E | Caco-2 | 39.8 |

| F | MCF-7 | 27.2 |

Structure-Activity Relationship (SAR)

The biological activity of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can be attributed to specific structural features:

- Substituents on the Thiadiazole Ring : The presence of electron-withdrawing groups (e.g., halogens) enhances antimicrobial activity.

- Functional Groups : Hydroxy or methoxy groups at the para position increase anticancer and antioxidant potential.

- Ring Modifications : Alterations in the thiadiazole structure can lead to varied biological responses, indicating the importance of precise molecular design in drug development .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of thiadiazole derivatives:

- Antimicrobial Efficacy : A compound similar to (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid was tested against Mycobacterium tuberculosis, showing over 90% inhibition at specific concentrations .

- Anticancer Studies : Research focusing on novel thiazole derivatives indicated that modifications led to enhanced activity against resistant cancer cell lines, suggesting potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAHTIJLJPRDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510543 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83244-81-9 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.